![molecular formula C22H24N2O5S B5487950 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one](/img/structure/B5487950.png)
6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one
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Overview
Description
6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one is a synthetic compound that belongs to the class of quinoline derivatives. It is known for its potential applications in medicinal chemistry due to its unique structural features and biological activity. The compound is characterized by the presence of a quinoline core substituted with dimethoxy and sulfonyl groups, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one generally involves multi-step organic reactions. The primary synthetic route includes:
Formation of the isoquinoline moiety: : Starting with 6,7-dimethoxy-3,4-dihydroisoquinoline, synthesized through Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde.
Sulfonylation: : The resulting dihydroisoquinoline is then sulfonylated using a suitable sulfonyl chloride reagent under basic conditions.
Coupling with quinoline: : The sulfonylated dihydroisoquinoline is coupled with 4,8-dimethylquinoline-2-one through a condensation reaction, often employing catalysts such as palladium or copper salts to facilitate the coupling.
Industrial Production Methods
Industrial production methods of this compound are closely related to the laboratory synthesis but are optimized for larger scales. This includes the use of flow chemistry systems for continuous synthesis, which enhances reaction efficiency, reduces the time, and improves the yield. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent systems is crucial to scale up the production.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound undergoes oxidation reactions, especially at the dimethoxy groups, leading to the formation of quinoline N-oxide derivatives.
Reduction: : Reduction reactions can occur at the sulfonyl group, converting it into sulfide or sulfoxide under appropriate conditions.
Substitution: : Electrophilic substitution reactions are possible at the aromatic ring, particularly at the positions activated by the electron-donating methoxy groups.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, chromium trioxide, or m-chloroperbenzoic acid.
Reducing agents: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: : Halogenation using bromine or chlorine in the presence of Lewis acids like iron(III) chloride.
Major Products Formed
Quinoline N-oxide derivatives: from oxidation reactions.
Sulfides or sulfoxides: from reduction reactions.
Haloquinolines: from substitution reactions.
Scientific Research Applications
The compound has a wide range of scientific research applications, including:
Chemistry: : As a building block for the synthesis of more complex organic molecules.
Biology: : Used as a probe to study enzymatic activities involving sulfonylation and methoxylation.
Medicine: : Investigated for its potential as an anticancer agent due to its ability to interfere with cellular signaling pathways.
Industry: : Utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which 6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one exerts its effects involves:
Molecular Targets: : It targets enzymes and receptors that are part of critical signaling pathways in cells.
Pathways Involved: : The compound interferes with pathways such as the MAPK/ERK pathway, which is important for cell proliferation and survival, making it a potential candidate for cancer therapy.
Comparison with Similar Compounds
Similar Compounds
6-Methoxyquinoline: : Another quinoline derivative with a single methoxy group, used in similar applications but with different potency and specificity.
Sulfonylureas: : A class of compounds with a similar sulfonyl group but different core structures, commonly used as antidiabetic drugs.
Dimethoxybenzyl compounds: : Share the dimethoxy functional groups but vary in their biological activity and applications.
Uniqueness
6-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl]-4,8-dimethylquinolin-2(1H)-one stands out due to its unique combination of quinoline and isoquinoline structures, along with the presence of both methoxy and sulfonyl functionalities. This distinctive structure allows it to interact with multiple biological targets, making it versatile in various fields of research.
Feel free to dive deeper into any section or ask for more specifics!
Properties
IUPAC Name |
6-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]-4,8-dimethyl-1H-quinolin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-13-8-21(25)23-22-14(2)7-17(11-18(13)22)30(26,27)24-6-5-15-9-19(28-3)20(29-4)10-16(15)12-24/h7-11H,5-6,12H2,1-4H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJSWYGXTSNJLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C=C2C)S(=O)(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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